molecular formula C8H13NO2 B7636714 5-Cyano-5,5-dimethylpentanoic acid

5-Cyano-5,5-dimethylpentanoic acid

Cat. No.: B7636714
M. Wt: 155.19 g/mol
InChI Key: ZPQGZTKRYISTFS-UHFFFAOYSA-N
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Description

5-Cyano-5,5-dimethylpentanoic acid is an organic compound with the molecular formula C8H13NO2 It is characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a pentane backbone with two methyl groups at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-5,5-dimethylpentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5,5-dimethylpentanoic acid.

    Nitrile Formation:

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-5,5-dimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The cyano group can be reduced to an amine group (-NH2) using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of esters or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

5-Cyano-5,5-dimethylpentanoic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyano-5,5-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with various biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Cyano-5-methylhexanoic acid: Similar structure with one less methyl group.

    5-Cyano-5,5-dimethylhexanoic acid: Similar structure with an additional carbon in the backbone.

    5-Cyano-5,5-dimethylbutanoic acid: Similar structure with one less carbon in the backbone.

Properties

IUPAC Name

5-cyano-5-methylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,6-9)5-3-4-7(10)11/h3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQGZTKRYISTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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